Bucladesine Calcium

Vue d'ensemble

Description

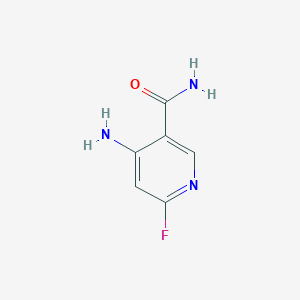

Bucladesine Calcium, also known as Dibutyryl-cAMP calcium salt or DC2797 calcium salt, is a cell-permeable cyclic AMP (cAMP) analog . It mimics the action of endogenous cAMP and acts as a phosphodiesterase inhibitor . This compound is used in a wide variety of research applications because it can induce normal physiological responses when added to cells in experimental conditions .

Molecular Structure Analysis

The molecular formula of Bucladesine Calcium is C18H23N5O8P . The average molecular weight is 469.386 Da and the monoisotopic mass is 469.136261 Da .Physical And Chemical Properties Analysis

Bucladesine Calcium has a molecular weight of 488.42 . It should be stored at 4°C in sealed storage, away from moisture .Applications De Recherche Scientifique

Neurology: Seizure Modulation

Bucladesine has been studied for its effects on seizure activity. In experiments with mice, bucladesine at a concentration of 300nM/mouse reduced the seizure latency and threshold when induced by pentylenetetrazol . This suggests potential applications in understanding and possibly treating seizure disorders.

Pharmacology: Morphine Withdrawal Syndrome

Research indicates that Bucladesine can significantly attenuate morphine withdrawal symptoms. At doses ranging from 50-100nM/mouse, it showed a notable reduction in withdrawal syndrome, and in combination with H-89 (a protein kinase inhibitor), it had an additive effect . This could be valuable in developing therapies for opioid addiction.

Developmental Biology: Neurite Outgrowth

Bucladesine promotes neurite outgrowth in cell cultures, which is a critical process in neuronal development. The presence of nardosinone enhances this effect, which could be beneficial in studying developmental processes and neurodegenerative diseases .

Oncology: Apoptosis Regulation

Bucladesine may influence the BAX/BCL-2 pathway, which is involved in the regulation of apoptosis. This pathway’s activity is crucial in cancer research, as it can determine the survival or death of cancer cells .

Mécanisme D'action

Target of Action

Bucladesine Calcium, also known as Dibutyryl cAMP calcium salt, is a selective activator of cAMP-dependent protein kinase (PKA) . This compound primarily targets PKA and increases its activity . It also inhibits Plasminogen activator inhibitor 1 .

Mode of Action

Bucladesine Calcium is a cyclic nucleotide derivative that mimics the action of endogenous cAMP and is a phosphodiesterase inhibitor . It is a cell-permeable cAMP analog, meaning it can pass through cell membranes and increase intracellular cAMP levels . This leads to the selective activation of PKA , which in turn can induce normal physiological responses when added to cells in experimental conditions .

Biochemical Pathways

The primary biochemical pathway affected by Bucladesine Calcium is the cAMP/PKA pathway . By increasing intracellular cAMP levels, Bucladesine Calcium activates PKA, which then influences various downstream effects. For instance, it has been shown to increase the activity of CHAT , a key enzyme involved in acetylcholine synthesis.

Pharmacokinetics

As a cell-permeable camp analog, it is likely to be readily absorbed and distributed within cells .

Result of Action

Bucladesine Calcium can induce normal physiological responses in cells under experimental conditions . For example, it has been shown to enhance neurite outgrowth in cell cultures . In animal studies, it has been found to reduce seizure latency and threshold , and attenuate morphine withdrawal syndrome .

Propriétés

InChI |

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMTGFYEAYJQR-NGVPHMJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

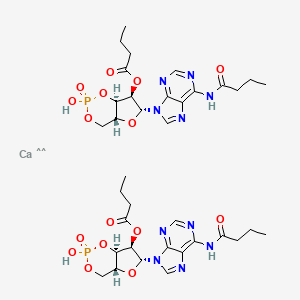

C36H48CaN10O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

978.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 127255644 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383775.png)

![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)